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molecular formula C8H8N2O3 B8781989 Methyl 2-oxo-2-(pyridin-4-ylamino)acetate

Methyl 2-oxo-2-(pyridin-4-ylamino)acetate

Cat. No. B8781989
M. Wt: 180.16 g/mol
InChI Key: WDFGTRRROOSZMM-UHFFFAOYSA-N
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Patent
US07576135B2

Procedure details

In a manner similar to that employed in Referential Example 242, the title compound was prepared from 4-aminopyridine and methyl chlorooxoacetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.Cl[C:9](=[O:14])[C:10]([O:12][CH3:13])=[O:11]>>[CH3:13][O:12][C:10](=[O:11])[C:9](=[O:14])[NH:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)OC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(C(NC1=CC=NC=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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